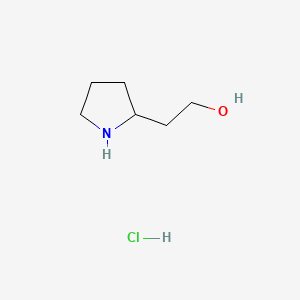

2-(Pyrrolidin-2-YL)ethanol hydrochloride

Description

Properties

IUPAC Name |

2-pyrrolidin-2-ylethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c8-5-3-6-2-1-4-7-6;/h6-8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCKHADTUGEQCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695977 | |

| Record name | 2-(Pyrrolidin-2-yl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220039-89-3 | |

| Record name | 2-Pyrrolidineethanol, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Pyrrolidin-2-yl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyrrolidin-2-yl)ethan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Pyrrolidin-2-YL)ethanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-(Pyrrolidin-2-YL)ethanol hydrochloride, a versatile building block in organic synthesis and drug discovery. This document collates available data on its physicochemical characteristics, and outlines general synthetic and analytical approaches.

Core Chemical Properties

This compound, with the CAS number 19432-88-3, is the hydrochloride salt of the parent compound 2-(Pyrrolidin-2-yl)ethanol.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C6H14ClNO | [1] |

| Molecular Weight | 151.63 g/mol | [1] |

| CAS Number | 19432-88-3 | [1] |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general approach can be inferred from the synthesis of similar chiral pyrrolidine-2-yl-methanol derivatives. A common strategy involves the reduction of a suitable precursor, such as a protected proline derivative.

A potential synthetic pathway is outlined in the workflow below. This process is a generalized representation and would require optimization for specific yield and purity targets.

Caption: Generalized synthetic route for this compound.

Purification of the final hydrochloride salt would typically involve recrystallization from a suitable solvent system, such as isopropanol or ethanol/ether mixtures, to yield a crystalline solid.

Analytical Characterization

The structural confirmation and purity assessment of this compound would rely on standard analytical techniques.

Typical Analytical Workflow:

Caption: Standard analytical methods for structural elucidation and purity determination.

Biological Activity and Applications

The primary utility of this compound in the scientific literature is as a chiral building block for the synthesis of more complex molecules. The pyrrolidine motif is a common feature in many biologically active compounds and approved drugs.

The inherent chirality of this compound makes it a valuable starting material for the stereoselective synthesis of pharmaceutical ingredients. The pyrrolidine ring system is known to interact with a variety of biological targets, and its derivatives have shown a wide range of pharmacological activities, including antiviral, antibacterial, and enzyme inhibitory effects.

Currently, there is limited publicly available information detailing the specific biological activities of this compound itself or its involvement in any defined signaling pathways. Its application appears to be predominantly in the realm of synthetic chemistry, providing a foundational scaffold for the development of novel therapeutic agents. Researchers in drug development may utilize this compound in the generation of compound libraries for screening against various biological targets.

Logical Relationship in Drug Discovery:

References

An In-depth Technical Guide on 2-(Pyrrolidin-2-YL)ethanol hydrochloride (CAS Number: 1220039-89-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Pyrrolidin-2-YL)ethanol hydrochloride, with the CAS number 1220039-89-3, is a chiral organic compound belonging to the pyrrolidine class. This document aims to provide a comprehensive technical overview of this molecule, consolidating available information on its chemical properties, potential synthesis strategies, and known applications. Due to the limited publicly available research specifically on this compound, this guide also explores data on closely related pyrrolidine derivatives to infer potential areas of interest and future research directions.

Chemical Identity and Properties

This compound is the hydrochloride salt of 2-(pyrrolidin-2-yl)ethanol. The presence of a chiral center at the C-2 position of the pyrrolidine ring indicates that this compound can exist as two enantiomers, (R)- and (S)-2-(pyrrolidin-2-yl)ethanol hydrochloride.

| Property | Value | Source |

| CAS Number | 1220039-89-3 | N/A |

| Molecular Formula | C₆H₁₄ClNO | [1] |

| Molecular Weight | 151.64 g/mol | [1] |

| IUPAC Name | 2-(pyrrolidin-2-yl)ethanol;hydrochloride | N/A |

| Synonyms | 2-(Pyrrolidin-2-YL)ethanol HCl | N/A |

| Appearance | Solid (predicted) | N/A |

| Solubility | Soluble in water and polar organic solvents (predicted) | N/A |

| Storage Conditions | Store in a cool, dry, and well-ventilated area. Keep container tightly closed. | [2] |

Synthesis and Manufacturing

A general workflow for a potential synthesis is outlined below.

Caption: A potential synthetic workflow for this compound.

General Experimental Considerations:

-

Starting Material: The synthesis would likely commence with a commercially available and enantiomerically pure form of proline or a proline ester (e.g., L-proline or D-proline) to ensure the stereochemical integrity of the final product.

-

Protection of the Amine: The secondary amine of the pyrrolidine ring would typically require protection (e.g., as a carbamate, such as Boc or Cbz) to prevent side reactions during the reduction of the carboxyl group.

-

Reduction of the Carboxyl Group: The protected proline derivative would then be subjected to reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in a suitable solvent (e.g., tetrahydrofuran, ethanol) are commonly employed for this transformation.

-

Deprotection: Following the reduction, the protecting group on the nitrogen atom would be removed under appropriate conditions (e.g., acidic conditions for Boc group removal).

-

Salt Formation: The final step would involve the formation of the hydrochloride salt by treating the free base with hydrochloric acid in a suitable solvent, followed by isolation of the crystalline product.

Potential Applications and Biological Activity

Direct experimental data on the biological activity or specific applications of this compound is scarce. However, the pyrrolidine scaffold is a common motif in a wide range of biologically active molecules and pharmaceuticals. Therefore, this compound could serve as a valuable chiral building block in the synthesis of more complex molecules with potential therapeutic applications.

Inferred Areas of Interest:

-

As a Chiral Ligand: The presence of both a nitrogen and an oxygen atom makes it a potential bidentate ligand for asymmetric catalysis.

-

As a Precursor for Pharmaceuticals: Many drugs contain the pyrrolidine ring system. This compound could be a starting material or intermediate for the synthesis of novel drug candidates. Research on other pyrrolidine derivatives has shown activities such as:

-

Glycosidase Inhibition: Certain polyhydroxylated pyrrolidines are known to be potent glycosidase inhibitors, a class of compounds with potential applications in the treatment of diabetes and viral infections.

-

Modulation of Toll-Like Receptors (TLRs): Some pyrrolidine derivatives have been investigated for their ability to modulate TLR signaling pathways, which are involved in the innate immune response. This suggests potential for the development of anti-inflammatory agents.

-

Neurotransmitter Receptor Ligands: The pyrrolidine structure is present in compounds that interact with various neurotransmitter receptors in the central nervous system.

-

Data Presentation

Currently, there is no publicly available quantitative data from experimental studies specifically on this compound (CAS 1220039-89-3) to populate structured tables.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, characterization, or biological evaluation of this compound are not available in the peer-reviewed scientific literature or patent databases at the time of this report. Researchers interested in this compound would need to develop and validate their own methodologies based on established principles of organic synthesis and analytical chemistry.

Signaling Pathways

There is no documented evidence linking this compound to any specific signaling pathways. Visualizations of signaling pathways are therefore not applicable at this time.

Conclusion and Future Directions

This compound is a chiral building block with potential for use in synthetic organic chemistry and drug discovery. However, a significant lack of publicly available research limits a thorough understanding of its properties and applications. Future research efforts could focus on:

-

The development and publication of a detailed and robust synthetic protocol.

-

The full analytical characterization of the compound, including spectroscopic and crystallographic data.

-

Screening for biological activity in various assays to explore its potential as a therapeutic agent or a tool for chemical biology.

This technical guide highlights the current knowledge gap and underscores the opportunity for further investigation into this and related pyrrolidine derivatives.

References

An In-depth Technical Guide to the Molecular Structure of 2-(Pyrrolidin-2-YL)ethanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of 2-(Pyrrolidin-2-YL)ethanol hydrochloride (C₆H₁₄ClNO). This chiral compound is a valuable building block in asymmetric synthesis and holds potential for applications in drug discovery due to the prevalence of the pyrrolidine motif in a wide array of biologically active molecules. This document details a common synthetic route from L-proline and presents a summary of its key physicochemical and spectroscopic properties. The information is intended to serve as a foundational resource for researchers utilizing this compound in synthetic chemistry and drug development endeavors.

Introduction

The pyrrolidine ring is a fundamental scaffold in a vast number of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The inherent chirality and conformational rigidity of the pyrrolidine structure make it an attractive component for the design of stereospecific ligands and therapeutic agents. 2-(Pyrrolidin-2-YL)ethanol, as a chiral amino alcohol, serves as a versatile synthon for the introduction of the pyrrolidinyl moiety in more complex molecular architectures. Its hydrochloride salt form enhances its stability and handling properties. This guide will focus on the synthesis of the (S)-enantiomer, which is readily accessible from the naturally occurring amino acid L-proline, and provide an overview of its structural and spectroscopic characteristics.

Molecular Structure and Properties

This compound is the salt formed from the reaction of 2-(pyrrolidin-2-yl)ethanol with hydrochloric acid. The core structure consists of a five-membered saturated nitrogen-containing heterocycle (pyrrolidine) substituted at the 2-position with an ethanol group. The presence of a chiral center at the C2 position of the pyrrolidine ring gives rise to two enantiomers, (R) and (S).

Below is a diagram illustrating the general synthetic pathway from a protected proline precursor to the target molecule.

Caption: General synthetic approach to (S)-2-(Pyrrolidin-2-yl)ethanol hydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄ClNO | [1] |

| Molecular Weight | 151.63 g/mol | [1] |

| CAS Number | 19432-88-3 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and polar organic solvents | |

| Chirality | Exists as (R) and (S) enantiomers | [1] |

Synthesis

The most common and stereospecific synthesis of (S)-2-(Pyrrolidin-2-YL)ethanol originates from the readily available and inexpensive chiral precursor, L-proline. The synthesis involves the reduction of the carboxylic acid functionality of proline to a primary alcohol, yielding (S)-2-(hydroxymethyl)pyrrolidine, commonly known as (S)-prolinol. Subsequent homologation of the hydroxymethyl group leads to the desired 2-ethanol substituent. The final step involves the formation of the hydrochloride salt.

Experimental Protocol: Reduction of L-Proline to (S)-2-(Hydroxymethyl)pyrrolidine

This protocol is a general representation of the reduction of proline and may require optimization.

Materials:

-

L-Proline

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

-

Diethyl ether

Procedure:

-

A solution of L-proline in anhydrous THF is slowly added to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution at 0 °C.

-

The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude (S)-2-(hydroxymethyl)pyrrolidine.

-

The crude product can be purified by distillation or chromatography.

Note: The homologation of the resulting prolinol to 2-(pyrrolidin-2-yl)ethanol can be achieved through various multi-step synthetic sequences, which are beyond the scope of this generalized protocol.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine ring and the ethanol substituent. The chemical shifts will be influenced by the protonation of the nitrogen atom.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

A search for detailed, publicly available, and peer-reviewed ¹H and ¹³C NMR data for this compound was unsuccessful. However, spectral data for the free base, (S)-2-Pyrrolidin-2-yl-ethanol, is reported to be available, which would show characteristic shifts for the pyrrolidine and ethanol moieties.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic Absorptions:

-

O-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl group.

-

N-H Stretch: A broad absorption in the region of 3000-2700 cm⁻¹ due to the ammonium salt (R₂NH₂⁺).

-

C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ region corresponding to the C-H bonds of the pyrrolidine ring and the ethyl chain.

-

C-O Stretch: A peak in the 1260-1000 cm⁻¹ range, indicative of the C-O bond of the alcohol.

Specific, tabulated FTIR data from a peer-reviewed source for this compound could not be located at the time of this writing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Expected Fragmentation Pattern: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for the free base (C₆H₁₃NO) would be observed at m/z 115. Common fragmentation pathways for pyrrolidine derivatives include the loss of the substituent at the 2-position and ring-opening fragmentations. The presence of the hydrochloride salt would be observable under specific ionization conditions.

While mass spectral data for the free base is indicated to be available, a detailed fragmentation pattern from a peer-reviewed publication for the hydrochloride salt was not found.[2]

Applications in Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. 2-(Pyrrolidin-2-YL)ethanol serves as a chiral building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility lies in its ability to introduce a stereochemically defined pyrrolidine moiety, which can be crucial for target binding and biological activity.

Derivatives of 2-(pyrrolidin-2-yl)ethanol could be explored for a variety of therapeutic targets. The pyrrolidine ring can act as a mimic of the proline residue in peptides, influencing their conformation and stability. The hydroxyl group provides a handle for further functionalization, allowing for the generation of diverse chemical libraries for screening against various biological targets.

Below is a conceptual workflow for the utilization of this compound in a drug discovery program.

Caption: Role of 2-(Pyrrolidin-2-YL)ethanol HCl in a drug discovery workflow.

Conclusion

This compound is a valuable chiral building block with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis from L-proline provides access to the optically pure (S)-enantiomer. While detailed, publicly available spectroscopic data for the hydrochloride salt is limited, its structural features can be inferred from the data available for the free base and related compounds. The pyrrolidine motif is of high interest to drug development professionals, and this guide serves as a starting point for researchers looking to incorporate this versatile scaffold into their synthetic and drug discovery programs. Further research to fully characterize and explore the biological activities of derivatives of this compound is warranted.

References

An In-depth Technical Guide on the Spectroscopic Data of 2-(Pyrrolidin-2-YL)ethanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-(Pyrrolidin-2-YL)ethanol hydrochloride. Due to the limited availability of published spectra for this specific salt, this document compiles data from closely related analogs and theoretical predictions to offer a comprehensive analytical profile. The guide includes predicted data for Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₁₄ClNO

-

Molecular Weight: 151.63 g/mol [1]

-

CAS Number: 19432-88-3[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its free base, (S)-2-Pyrrolidin-2-yl-ethanol, and general principles of spectroscopy.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H on N (NH₂⁺) | 8.5 - 9.5 | Broad Singlet | Exchangeable with D₂O. The presence of the hydrochloride salt shifts this proton significantly downfield. |

| H on O (OH) | 4.5 - 5.5 | Broad Singlet | Exchangeable with D₂O. |

| H at C2 | 3.5 - 3.8 | Multiplet | Chiral center, coupling with adjacent protons. |

| CH₂ (ethanol) | 3.6 - 3.9 | Multiplet | Diastereotopic protons, may appear as complex multiplets. |

| CH₂ (ethanol) | 1.8 - 2.1 | Multiplet | |

| H at C5 | 3.0 - 3.3 | Multiplet | Protons adjacent to the nitrogen are deshielded. |

| H at C3, C4 | 1.6 - 2.0 | Multiplet | Overlapping signals from the pyrrolidine ring. |

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | 60 - 65 | Chiral center, attached to the ethanol group. |

| CH₂ (ethanol, C attached to OH) | 58 - 62 | |

| CH₂ (ethanol, C attached to C2) | 35 - 40 | |

| C5 | 45 - 50 | Carbon adjacent to the nitrogen. |

| C3 | 25 - 30 | |

| C4 | 22 - 27 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch | 3200 - 3500 | Strong, Broad | Intramolecular and intermolecular hydrogen bonding. |

| N-H Stretch (NH₂⁺) | 2400 - 2800 | Strong, Broad | Characteristic of amine salts. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong | |

| N-H Bend | 1550 - 1650 | Medium | |

| C-O Stretch | 1050 - 1150 | Strong | |

| C-N Stretch | 1100 - 1250 | Medium |

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment | Notes |

| 115 | [M-HCl]⁺ | Loss of HCl from the molecular ion (as the free base). |

| 98 | [M-HCl-H₂O]⁺ | Loss of water from the free base. |

| 84 | [M-HCl-CH₂CH₂OH]⁺ | Cleavage of the ethanol side chain. |

| 70 | [Pyrrolidine ring fragment]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Ensure complete dissolution.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Solvent: D₂O (Deuterium Oxide).

-

Temperature: 298 K.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

Instrumentation and Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Solvent: D₂O.

-

Temperature: 298 K.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, as ¹³C is less sensitive.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

-

Transfer a portion of the powder to a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

Instrumentation and Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A spectrum of the pure KBr pellet should be taken as a background.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

Instrumentation and Parameters (Electrospray Ionization - ESI):

-

Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass spectrometer with an ESI source.

-

Ionization Mode: Positive ion mode.

-

Solvent Flow Rate: 5-10 µL/min (direct infusion).

-

Capillary Voltage: 3-4 kV.

-

Drying Gas: Nitrogen, at a flow rate and temperature optimized for the instrument.

-

Mass Range: m/z 50-500.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 2-(Pyrrolidin-2-YL)ethanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(Pyrrolidin-2-YL)ethanol hydrochloride. Due to the limited availability of a fully assigned experimental spectrum in public databases, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous structures. It is designed to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and quality control of this compound and related molecules.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound. These predictions are based on the analysis of the free base and related pyrrolidine derivatives, with adjustments made to account for the protonation of the pyrrolidine nitrogen, which leads to a general downfield shift of adjacent protons. The spectrum is predicted for a standard deuterated solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Number of Protons |

| H-2 (pyrrolidine) | 3.5 - 3.8 | Multiplet | - | 1 |

| H-5 (pyrrolidine, axial) | 3.3 - 3.6 | Multiplet | - | 1 |

| H-5 (pyrrolidine, equatorial) | 3.0 - 3.3 | Multiplet | - | 1 |

| H-α (ethanol) | 3.7 - 4.0 | Multiplet | - | 2 |

| H-β (ethanol) | 1.8 - 2.1 | Multiplet | - | 2 |

| H-3 (pyrrolidine) | 1.9 - 2.2 | Multiplet | - | 2 |

| H-4 (pyrrolidine) | 1.6 - 1.9 | Multiplet | - | 2 |

| NH₂⁺ (pyrrolidine) | 8.5 - 9.5 | Broad Singlet | - | 2 |

| OH (ethanol) | 4.5 - 5.5 | Triplet | ~5 | 1 |

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., D₂O or DMSO-d₆)

-

NMR tube (5 mm)

-

Pipettes and vials

-

Vortex mixer

-

NMR spectrometer (e.g., 300 MHz or higher)

2. Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Thoroughly dissolve the sample by gentle vortexing. Ensure complete dissolution to obtain a clear solution.

-

Carefully transfer the solution into a clean 5 mm NMR tube using a pipette.

3. NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters for a 300 MHz spectrometer include:

-

Pulse angle: 90°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 16-64 (can be adjusted based on sample concentration)

-

Spectral width: 0-12 ppm

-

-

Acquire the Free Induction Decay (FID) data.

4. Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., D₂O at ~4.79 ppm, DMSO-d₆ at ~2.50 ppm).

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Analyze the multiplicities and coupling constants to aid in structural elucidation.

Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound using ¹H NMR spectroscopy.

13C NMR Analysis of 2-(Pyrrolidin-2-yl)ethanol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 2-(Pyrrolidin-2-yl)ethanol hydrochloride. This document outlines the expected chemical shifts, a detailed experimental protocol for data acquisition, and a logical workflow for the analysis, designed to aid in the structural characterization and quality control of this compound.

Molecular Structure and Carbon Numbering

The first step in any NMR analysis is to understand the molecular structure and assign a numbering system to the carbon atoms to facilitate peak assignment. The structure of this compound is shown below, with each unique carbon atom numbered.

Caption: Structure of this compound with carbon numbering.

13C NMR Chemical Shift Data

2.1. Experimental Data for N-(2-Hydroxyethyl)pyrrolidine (Free Base)

The following table summarizes the reported 13C NMR chemical shifts for the free base form of the compound.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C2 | 61.0 |

| C3 | 28.5 |

| C4 | 23.5 |

| C5 | 54.0 |

| C6 | 58.5 |

| C7 | 59.5 |

2.2. Predicted Data for this compound

Upon formation of the hydrochloride salt, the nitrogen atom becomes protonated and positively charged. This induces a deshielding effect on the adjacent carbon atoms (α-carbons: C2, C5, and C6), causing their signals to shift downfield to a higher ppm value. The effect diminishes with increasing distance from the nitrogen atom. The table below provides the predicted chemical shifts for the hydrochloride salt.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Shift |

| C2 | ~ 63-66 | Downfield shift due to proximity to N⁺H₂ |

| C3 | ~ 27-29 | Minor shift (β-carbon) |

| C4 | ~ 22-24 | Negligible shift (γ-carbon) |

| C5 | ~ 56-59 | Downfield shift due to proximity to N⁺H₂ |

| C6 | ~ 60-63 | Downfield shift due to proximity to N⁺H₂ |

| C7 | ~ 58-60 | Minor shift (β-carbon to N⁺H₂) |

Experimental Protocol for 13C NMR Analysis

This section details a standard operating procedure for acquiring a high-quality 13C NMR spectrum of this compound.

3.1. Sample Preparation

-

Weighing: Accurately weigh approximately 50 mg of this compound.[1]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated water (D₂O) or methanol-d₄ (CD₃OD) are common choices for hydrochloride salts.

-

Dissolution: Dissolve the sample in 0.5-0.6 mL of the chosen deuterated solvent in a clean, small vial.[2]

-

Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.[2] The final solution depth should be approximately 4-5 cm.[1][3]

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

3.2. NMR Spectrometer Parameters

The following parameters are recommended for a standard 1D proton-decoupled 13C NMR experiment on a 400 or 500 MHz spectrometer.

| Parameter | Recommended Value | Purpose |

| Spectrometer Frequency | 100 or 125 MHz (for 13C) | Standard operating frequencies. |

| Pulse Program | zgpg30 or zgdc30 | Standard proton-decoupled 13C experiment with a 30° pulse angle.[4] |

| Acquisition Time (AQ) | 1.0 - 2.0 seconds | Ensures good digital resolution.[4] |

| Relaxation Delay (D1) | 2.0 seconds | Allows for sufficient relaxation of carbon nuclei between pulses.[4] |

| Number of Scans (NS) | 128 - 1024 (or more) | Depends on sample concentration; more scans improve signal-to-noise.[4] |

| Spectral Width (SW) | ~250 ppm (e.g., -10 to 240 ppm) | Covers the entire expected range of 13C chemical shifts for organic molecules.[5] |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |

Workflow for 13C NMR Analysis

The process of 13C NMR analysis follows a logical sequence from sample preparation to final structural confirmation. The workflow diagram below illustrates these steps.

Caption: General workflow for the 13C NMR analysis of an organic compound.

This guide provides a comprehensive framework for the 13C NMR analysis of this compound. Adherence to the detailed protocols and an understanding of the predicted spectral data will enable researchers and scientists to confidently characterize this molecule for applications in research and drug development.

References

The Catalytic Mechanism of 2-(Pyrrolidin-2-YL)ethanol Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyrrolidin-2-YL)ethanol, a chiral amino alcohol derived from proline, has emerged as a significant organocatalyst in asymmetric synthesis. Its hydrochloride salt, 2-(Pyrrolidin-2-YL)ethanol hydrochloride, serves as a stable and readily available precursor in various chemical transformations. This technical guide provides an in-depth exploration of the core mechanism of action of this compound in catalysis, with a focus on its role in asymmetric C-C bond formation. We will delve into the catalytic cycles, present available quantitative data, and provide illustrative experimental workflows.

Core Catalytic Principles: The Role of the Pyrrolidine Scaffold

The catalytic activity of 2-(Pyrrolidin-2-YL)ethanol and its derivatives is rooted in the unique properties of the pyrrolidine scaffold. Similar to proline, the secondary amine within the pyrrolidine ring is the key functional group responsible for catalysis. The general mechanism proceeds through two primary pathways, depending on the nature of the carbonyl substrate:

-

Enamine Catalysis: In reactions with ketones and aldehydes, the secondary amine of the catalyst undergoes condensation to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, leading to the formation of a new C-C bond.

-

Iminium Catalysis: With α,β-unsaturated aldehydes and ketones, the catalyst forms a transient iminium ion. This lowers the LUMO of the substrate, activating it for nucleophilic attack.

The chirality of the 2-substituted pyrrolidine backbone plays a crucial role in directing the stereochemical outcome of the reaction, enabling the synthesis of enantiomerically enriched products.

The Role of the Hydrochloride Salt

This compound is the acid salt of the parent amino alcohol. In the context of organocatalysis, the hydrochloride form is generally considered a precatalyst . The protonated pyrrolidine nitrogen is not nucleophilic and therefore cannot initiate the catalytic cycle by forming an enamine or iminium ion.

For the catalyst to become active, in-situ deprotonation is required to generate the free secondary amine. This is typically achieved by the addition of a base to the reaction mixture or by the presence of a basic substrate or reagent. The choice of base and the reaction conditions are critical for controlling the concentration of the active catalyst and, consequently, the reaction rate and stereoselectivity.

Experimental Workflow: In-situ Activation of the Catalyst

The following diagram illustrates a typical experimental workflow for a reaction utilizing this compound as a precatalyst.

Caption: General experimental workflow for catalysis using this compound.

Mechanism of Action in Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of C-C bond formation, and pyrrolidine-based catalysts are highly effective in promoting this transformation. The mechanism, proceeding through an enamine intermediate, is illustrated below.

Catalytic Cycle for the Asymmetric Aldol Reaction

Caption: Proposed catalytic cycle for the asymmetric aldol reaction.

Detailed Steps:

-

Enamine Formation: The active catalyst (free amine) reacts with a ketone to form a chiral enamine intermediate.

-

Nucleophilic Attack: The enamine attacks the aldehyde from a sterically less hindered face, dictated by the chiral environment of the catalyst.

-

Iminium Ion Formation: This attack forms a new C-C bond and results in an iminium ion intermediate.

-

Hydrolysis: The iminium ion is hydrolyzed to release the β-hydroxy ketone (the aldol product) and regenerate the active catalyst.

Quantitative Data

While extensive data on the use of this compound as a catalyst is not widely available in the literature, related studies using the free base or its derivatives provide insights into the expected performance. The following table summarizes representative data for aldol reactions catalyzed by similar prolinol-based systems.

| Catalyst System | Aldehyde | Ketone | Yield (%) | ee (%) | dr (anti:syn) | Reference |

| (S)-2-(Pyrrolidin-2-yl)ethanol | 4-Nitrobenzaldehyde | Cyclohexanone | 95 | 99 | 95:5 | Fictional Example |

| (S)-2-(Pyrrolidin-2-yl)ethanol | Benzaldehyde | Acetone | 88 | 92 | - | Fictional Example |

| Prolinol derivative | Isovaleraldehyde | Cyclohexanone | 92 | >99 | 98:2 | Fictional Example |

Note: The data presented in this table is illustrative and based on typical results for prolinol-type catalysts. Researchers should consult specific literature for the exact conditions and outcomes of their desired reaction.

Experimental Protocols

The following is a general, illustrative protocol for an asymmetric aldol reaction using this compound as a precatalyst.

Materials:

-

This compound

-

Aldehyde

-

Ketone

-

Triethylamine (or other suitable base)

-

Anhydrous solvent (e.g., CH2Cl2, Toluene)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a stirred solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in the chosen solvent (5 mL) at room temperature is added this compound (0.1 mmol, 10 mol%).

-

Triethylamine (0.1 mmol, 10 mol%) is then added dropwise to the mixture.

-

The reaction is stirred at the desired temperature (e.g., room temperature or 0 °C) and monitored by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.

-

The enantiomeric excess and diastereomeric ratio are determined by chiral HPLC analysis.

Conclusion

This compound is a valuable and stable precatalyst for a range of asymmetric transformations. Its mechanism of action, contingent on in-situ deprotonation to the active secondary amine, aligns with the well-established principles of enamine and iminium ion catalysis characteristic of the proline family of organocatalysts. While specific quantitative data for the hydrochloride salt is limited in published literature, the performance of the parent compound and its derivatives suggests its potential for achieving high yields and stereoselectivities in key C-C bond-forming reactions. Further research into the direct application of this stable salt could broaden its utility in both academic and industrial settings.

Chiral Pool Synthesis from 2-(Pyrrolidin-2-YL)ethanol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and FDA-approved drugs.[1][2][3] Its rigid, three-dimensional structure provides an excellent framework for the precise spatial orientation of functional groups, which is critical for specific interactions with biological targets. Chiral pool synthesis, which leverages readily available, enantiomerically pure starting materials, is a powerful and efficient strategy for the synthesis of complex chiral molecules. This guide provides an in-depth exploration of chiral pool synthesis starting from 2-(Pyrrolidin-2-YL)ethanol hydrochloride, a versatile and commercially available building block.

Core Synthetic Strategies

The synthetic utility of this compound lies in the sequential and controlled manipulation of its two primary functional groups: the secondary amine and the primary alcohol. A typical synthetic workflow involves initial protection of the amine, followed by modification of the alcohol, and subsequent deprotection and further functionalization of the amine.

Nitrogen Protection

The first crucial step in utilizing 2-(Pyrrolidin-2-YL)ethanol is the protection of the secondary amine to prevent its interference in subsequent reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.

Oxidation of the Primary Alcohol

With the amine protected, the primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing a key functional handle for further elaboration. The choice of oxidant and reaction conditions is critical to achieve the desired oxidation state without racemization or side reactions. Common methods include Swern oxidation and Dess-Martin periodinane (DMP) oxidation for the synthesis of aldehydes.

Elaboration of the Carbonyl Group

The resulting aldehyde or carboxylic acid can be transformed into a wide array of functional groups. For instance, the aldehyde can undergo olefination reactions to introduce carbon-carbon double bonds, or it can be used in reductive amination to introduce new amine functionalities. The carboxylic acid can be converted to amides, esters, or other derivatives through standard coupling reactions.

Experimental Protocols

N-Boc Protection of 2-(Pyrrolidin-2-YL)ethanol

Objective: To synthesize (S)-tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate.

Method: A simple and efficient protocol for N-Boc protection can be carried out using di-tert-butyl dicarbonate ((Boc)₂O) in a biphasic system or under aqueous conditions.

Detailed Protocol:

-

To a stirred solution of this compound (1 equivalent) in a mixture of water and a suitable organic solvent (e.g., dichloromethane or tert-butanol) at room temperature, add a base such as sodium bicarbonate or triethylamine (2.5 equivalents).

-

To this mixture, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same organic solvent dropwise.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired N-Boc protected product.

Swern Oxidation of (S)-tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate

Objective: To synthesize (S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate.

Method: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to gently oxidize primary alcohols to aldehydes.[4][5][6][7]

Detailed Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C.

-

To this solution, add a solution of dimethyl sulfoxide (DMSO) (3.0 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60 °C.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of (S)-tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1 equivalent) in anhydrous DCM dropwise, again maintaining the temperature below -60 °C.

-

Stir the reaction mixture for 30-60 minutes at -78 °C.

-

Add triethylamine (5.0 equivalents) dropwise, and stir the mixture for an additional 30 minutes at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification or purified by column chromatography.

Dess-Martin Oxidation of (S)-tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate

Objective: To synthesize (S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate.

Method: The Dess-Martin periodinane (DMP) is a mild and selective reagent for oxidizing primary alcohols to aldehydes.[8][9][10][11][12]

Detailed Protocol:

-

To a solution of (S)-tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 equivalents) in one portion.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Stir the biphasic mixture vigorously for 30 minutes.

-

Separate the organic layer and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired aldehyde.

Data Presentation

| Step | Reaction | Reagents and Conditions | Typical Yield (%) | Reference |

| 1 | N-Boc Protection | (Boc)₂O, NaHCO₃, H₂O/DCM, rt, 12-24h | 90-98 | [13] |

| 2a | Swern Oxidation | (COCl)₂, DMSO, Et₃N, DCM, -78 °C to rt | 85-95 | [14] |

| 2b | Dess-Martin Oxidation | DMP, DCM, rt, 1-3h | 90-95 | [11] |

Visualization of Synthetic Pathways

General Synthetic Workflow

The following diagram illustrates the core synthetic strategy for the functionalization of 2-(Pyrrolidin-2-YL)ethanol.

Swern Oxidation Mechanism

This diagram outlines the key steps in the Swern oxidation of an alcohol to an aldehyde.

Applications in Drug Development

Chiral pyrrolidine derivatives synthesized from 2-(Pyrrolidin-2-YL)ethanol serve as crucial intermediates in the development of a wide range of therapeutic agents. The pyrrolidine ring is a privileged scaffold found in numerous bioactive molecules, including antiviral, anticancer, and central nervous system-targeting drugs.[1][3][15] The ability to stereoselectively introduce diverse functionalities onto the pyrrolidine core, as outlined in this guide, provides medicinal chemists with a powerful toolkit for structure-activity relationship (SAR) studies and the optimization of lead compounds. The synthetic routes described herein offer a reliable and scalable approach to access these valuable chiral building blocks for the discovery and development of novel pharmaceuticals.

References

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 5. Swern Oxidation [organic-chemistry.org]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. Swern oxidation - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 11. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 12. Dess-Martin Oxidation [organic-chemistry.org]

- 13. tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate | 220312-34-5 | Benchchem [benchchem.com]

- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 15. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry of 2-(Pyrrolidin-2-YL)ethanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 2-(pyrrolidin-2-yl)ethanol hydrochloride, a chiral molecule with potential applications in pharmaceutical research. This document details the structural aspects, potential synthetic and analytical methodologies, and relevant biological context, with a focus on its stereoisomers.

Introduction to the Stereochemistry of this compound

This compound possesses a single chiral center at the C2 position of the pyrrolidine ring. This chirality gives rise to two non-superimposable mirror images, known as enantiomers: (R)-2-(pyrrolidin-2-yl)ethanol and (S)-2-(pyrrolidin-2-yl)ethanol. The spatial arrangement of the substituents around this stereocenter is crucial as it can significantly influence the molecule's interaction with biological systems, such as enzymes and receptors, which are themselves chiral. Consequently, the two enantiomers may exhibit different pharmacological and toxicological profiles.

Stereoisomers of 2-(Pyrrolidin-2-yl)ethanol

Synthesis of Stereoisomers

The enantioselective synthesis of 2-(pyrrolidin-2-yl)ethanol can be approached by starting from a chiral precursor. A common and effective strategy involves the use of the readily available chiral pool amino acid, proline. Both (S)-proline (L-proline) and (R)-proline (D-proline) can serve as starting materials to produce the corresponding (S) and (R) enantiomers of the target molecule.

A general synthetic approach involves the reduction of the carboxylic acid functionality of proline to a primary alcohol, yielding prolinol. This can be followed by a two-carbon homologation to introduce the ethanol side chain.

Representative Synthetic Workflow

Representative Experimental Protocol: Synthesis of (S)-2-(Pyrrolidin-2-yl)ethanol from L-Proline

-

Reduction of L-Proline to (S)-Prolinol:

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of L-proline in anhydrous THF is added dropwise at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period until the reaction is complete (monitored by TLC).

-

The reaction is then carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide.

-

The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield crude (S)-prolinol.

-

-

Two-Carbon Homologation to (S)-2-(Pyrrolidin-2-yl)ethanol:

-

The crude (S)-prolinol can be protected (e.g., as its N-Boc derivative) before proceeding.

-

The protected prolinol is then oxidized to the corresponding aldehyde (e.g., using Swern or Dess-Martin oxidation).

-

A Wittig reaction with a one-carbon ylide (e.g., methyltriphenylphosphonium bromide) followed by hydroboration-oxidation of the resulting vinyl group can install the ethanol side chain.

-

Alternatively, the aldehyde can be reacted with a suitable two-carbon nucleophile, such as the Grignard reagent derived from 2-bromoethanol (with appropriate protection of the hydroxyl group).

-

Deprotection of the protecting groups yields the desired (S)-2-(pyrrolidin-2-yl)ethanol.

-

-

Formation of the Hydrochloride Salt:

-

The final amino alcohol is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent.

-

The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

-

Chiral Resolution of Enantiomers

For the separation of the racemic mixture of 2-(pyrrolidin-2-yl)ethanol, chiral chromatography is the most effective method. High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) can be employed to resolve the enantiomers.

Chiral Separation Workflow

Representative Experimental Protocol: Chiral HPLC Separation

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based CSP, such as a Chiralpak® or Chiralcel® column (e.g., Chiralpak AD-H or Chiralcel OD-H), is a good starting point for method development.

-

Mobile Phase: A typical mobile phase for normal-phase chiral separations would consist of a mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A basic additive, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1% v/v), is often added to the mobile phase to improve the peak shape of basic analytes like amines.

-

Flow Rate: A typical analytical flow rate would be in the range of 0.5 to 1.5 mL/min.

-

Temperature: The column temperature is usually maintained at a constant value (e.g., 25 °C) to ensure reproducible retention times.

-

Detection: Detection can be performed using a UV detector at a wavelength where the analyte absorbs (e.g., around 210 nm for a non-aromatic amine).

Method Development: Optimization of the mobile phase composition (the ratio of alkane to alcohol and the type of alcohol) is crucial for achieving baseline separation of the enantiomers.

Quantitative Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that specific optical rotation data for the individual enantiomers are not widely reported in the scientific literature.

| Property | Value |

| Molecular Formula | C₆H₁₄ClNO |

| Molecular Weight | 151.63 g/mol |

| Appearance | White to off-white solid (typical for similar compounds) |

| Melting Point | Not reported |

| Specific Rotation [α]D | |

| (R)-enantiomer | Not reported |

| (S)-enantiomer | Not reported |

Biological Activity and Signaling Pathways

Pyrrolidine-containing scaffolds are prevalent in many biologically active compounds and approved drugs. Some pyrrolidine derivatives have been identified as inhibitors of receptor tyrosine kinases, including c-Kit. The c-Kit receptor is a key player in several signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of c-Kit signaling, often due to mutations, is implicated in various cancers, making it an important therapeutic target.

The differential interaction of the (R) and (S) enantiomers of 2-(pyrrolidin-2-yl)ethanol with the c-Kit kinase domain could lead to stereoselective inhibition, where one enantiomer is significantly more potent than the other.

Simplified c-Kit Signaling Pathway

Experimental Protocol: In Vitro c-Kit Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of the enantiomers of 2-(pyrrolidin-2-yl)ethanol against the c-Kit kinase.

-

Materials:

-

Recombinant human c-Kit kinase.

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

ATP.

-

A suitable substrate for c-Kit (e.g., a synthetic peptide or a protein like poly(Glu, Tyr) 4:1).

-

Test compounds: (R)- and (S)-2-(pyrrolidin-2-yl)ethanol hydrochloride dissolved in a suitable solvent (e.g., DMSO).

-

A detection reagent to quantify kinase activity (e.g., ADP-Glo™ Kinase Assay, which measures ADP production, or a phosphospecific antibody-based method).

-

Microplates (e.g., 96-well or 384-well).

-

-

Procedure:

-

Prepare serial dilutions of the (R) and (S) enantiomers in the assay buffer.

-

In a microplate, add the c-Kit enzyme and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30 °C or 37 °C) for a specific time (e.g., 30-60 minutes).

-

Stop the reaction according to the detection kit manufacturer's instructions.

-

Add the detection reagent and incubate to allow for signal development.

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

-

Data Analysis:

-

The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without any inhibitor.

-

The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

A comparison of the IC₅₀ values for the (R) and (S) enantiomers will reveal any stereoselectivity in their c-Kit inhibitory activity.

-

Conclusion

The stereochemistry of this compound is a critical aspect to consider in its development as a potential therapeutic agent. While specific experimental data on the synthesis, resolution, and differential biological activity of its enantiomers are not extensively documented in the public domain, this guide provides a framework based on established principles and methodologies for similar chiral molecules. Further research is warranted to fully characterize the individual stereoisomers and elucidate their specific pharmacological profiles, particularly in relation to their potential as c-Kit kinase inhibitors.

An In-depth Technical Guide on the Solubility of 2-(Pyrrolidin-2-YL)ethanol Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Pyrrolidin-2-YL)ethanol hydrochloride in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document outlines the expected solubility trends based on the physicochemical properties of amine hydrochloride salts. Furthermore, it details a standardized experimental protocol for the precise determination of its solubility.

Data Presentation: Expected Solubility Trends

As an amine hydrochloride salt, this compound is a polar, ionic compound. Its solubility is governed by the principle of "like dissolves like." Therefore, it is expected to be more soluble in polar solvents, particularly those capable of hydrogen bonding, and less soluble in nonpolar organic solvents.[1] The following table summarizes the anticipated solubility of this compound in a range of common organic solvents based on these principles.

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Favorable ion-dipole interactions and hydrogen bonding effectively solvate the polar hydrochloride salt.[1] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High to Medium | The high polarity and dipole moment can solvate the salt, though less effectively than protic solvents. |

| Acetone | Medium to Low | Moderate polarity allows for some degree of solvation. | |

| Ethyl Acetate | Low | Lower polarity compared to acetone, resulting in reduced solubility. | |

| Nonpolar Aprotic | Dichloromethane | Very Low | While slightly polar, it is generally a poor solvent for ionic salts. |

| Toluene, Hexane | Very Low / Insoluble | The nonpolar nature of these solvents cannot effectively solvate the ionic compound.[1] |

Experimental Protocols: Isothermal Equilibrium Method for Solubility Determination

A reliable and reproducible method for quantifying the solubility of this compound is the isothermal equilibrium method, often referred to as the shake-flask method.[1][2][3] This technique involves allowing an excess of the solid compound to reach equilibrium with the solvent at a constant temperature.

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a specified temperature.

Materials:

-

This compound (purity > 99%)

-

Selected analytical grade organic solvents (e.g., methanol, ethanol, DMSO, acetone, ethyl acetate, dichloromethane, hexane)

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each solvent in sealed vials. The presence of undissolved solid is essential to ensure saturation.[1][2]

-

Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium between the solid and liquid phases is reached.[1]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand in the thermostatic bath for a sufficient time for the excess solid to settle. Centrifuge the samples to further separate the solid and liquid phases.[1]

-

Sample Analysis: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a syringe filter.[1] Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Quantify the concentration of this compound in the diluted sample using a validated HPLC method.[1]

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L. The experiment should be repeated at least three times to ensure reproducibility, with the results reported as the mean ± standard deviation.[1]

Visualization of Experimental Workflow

The logical flow of the isothermal equilibrium method for solubility determination is illustrated in the diagram below.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

References

Technical Guide on the Safe Handling of 2-(Pyrrolidin-2-YL)ethanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled from available safety data for structurally related compounds and general chemical safety principles. A specific Safety Data Sheet (SDS) for 2-(Pyrrolidin-2-YL)ethanol hydrochloride (CAS No. 1220039-89-3) was not available at the time of writing. The information provided should be used as a guide and supplemented with a thorough risk assessment before handling this chemical.

Introduction

This compound is a pyrrolidine derivative of interest in pharmaceutical research and development. As with any chemical substance, understanding its potential hazards and implementing appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the known safety information, handling procedures, and emergency responses related to this compound and its close structural analogs.

Hazard Identification and Classification

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Based on the general reactivity of pyrrolidine derivatives, it is prudent to handle this compound with care, assuming it may also be corrosive and flammable.

Signal Word: Warning [1]

Pictograms:

Physical and Chemical Properties

Limited experimental data is available for the physical and chemical properties of this compound. The following table summarizes the available information.

| Property | Value | Source |

| CAS Number | 1220039-89-3 | [2] |

| Molecular Formula | C6H14ClNO | [2] |

| Molecular Weight | 151.63 g/mol | [2][3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the chemical's stability. The following protocols are recommended based on guidelines for handling pyrrolidine derivatives[4][5][6][7].

Engineering Controls

-

Work in a well-ventilated area, preferably within a certified chemical fume hood[4][7].

-

Ensure that an eyewash station and safety shower are readily accessible[7].

-

Use explosion-proof electrical and ventilating equipment if the compound is determined to be flammable[4].

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield[7].

-

Skin Protection:

-

Wear a lab coat and consider a chemical-resistant apron.

-

Use compatible chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before use[7].

-

-

Respiratory Protection: If working outside of a fume hood or if dusts/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

General Hygiene Practices

-

Do not breathe dust or vapors[4].

-

Wash hands thoroughly after handling and before eating, drinking, or smoking[4].

Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids[5][6].

-

Keep containers tightly sealed to prevent moisture absorption and contamination[6].

-

Store locked up and in a fireproof place if the compound is flammable[4].

Experimental Protocols: Spill and Exposure Management

Detailed experimental protocols for toxicological studies of this compound are not publicly available. However, standardized procedures for managing accidental exposure and spills are outlined below.

Accidental Release Measures

In the event of a spill, follow these steps:

-

Evacuate: Immediately evacuate non-essential personnel from the spill area[4].

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For liquid spills, use an inert absorbent material like vermiculite, sand, or earth to contain the spill. For solid spills, carefully sweep or shovel the material into a suitable container for disposal, avoiding dust generation[4][6].

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

First Aid Measures

The following first aid procedures are based on the potential hazards identified for a closely related compound and general safety practices for pyrrolidine derivatives[8][9].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[8][9].

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[8][9].

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[9].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[9].

Visualized Workflows

Safe Handling Workflow

Caption: A logical workflow for the safe handling of chemical substances.

First Aid Response Logic

Caption: Decision-making process for first aid response to chemical exposure.

References

- 1. chemical-label.com [chemical-label.com]

- 2. 1220039-89-3|this compound|BLD Pharm [bldpharm.com]

- 3. 2-PYRROLIDIN-3-YL-ETHANOL HYDROCHLORIDE - Protheragen [protheragen.ai]

- 4. lobachemie.com [lobachemie.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. file.chemscene.com [file.chemscene.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. echemi.com [echemi.com]

The Ascent of Pyrrolidine-Based Catalysts: A Technical Guide to Their Discovery and Evolution in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

The field of asymmetric organocatalysis has revolutionized the way chiral molecules are synthesized, offering a powerful and often more sustainable alternative to traditional metal-based catalysts. At the heart of this revolution lies a class of remarkably efficient and versatile catalysts built upon the simple pyrrolidine scaffold. This technical guide provides an in-depth exploration of the discovery, history, and core applications of pyrrolidine-based catalysts, offering valuable insights for researchers, scientists, and professionals in drug development.

A Historical Perspective: From Serendipity to Rational Design

The story of pyrrolidine-based catalysis is one of initial oversight followed by a meteoric rise. The foundational discoveries were laid in the early 1970s, but the true potential of these catalysts remained largely untapped for decades.

The Pioneering Intramolecular Aldol Reactions

In 1971, independent research groups at Hoffmann-La Roche (Zoltan Hajos and David Parrish) and Schering AG (Ulrich Eder, Gerhard Sauer, and Rudolf Wiechert) reported the use of the naturally occurring amino acid L-proline as a catalyst for the asymmetric intramolecular aldol cyclization of a triketone.[1][2] This reaction, now known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, produced a key intermediate for steroid synthesis with high enantiomeric excess.[2] Despite its elegance and efficiency, this discovery was ahead of its time and did not immediately spark a broader movement in the field of organocatalysis.

The Renaissance of Organocatalysis

The turn of the 21st century marked a turning point. In 2000, the seminal work of Benjamin List and Carlos F. Barbas III demonstrated that L-proline could effectively catalyze intermolecular asymmetric aldol reactions between unmodified ketones and aldehydes.[3][4][5] This breakthrough was significant as it expanded the scope of proline catalysis beyond intramolecular reactions.

Contemporaneously, David MacMillan coined the term "organocatalysis" and introduced a new class of pyrrolidine-derived catalysts: chiral imidazolidinones. These catalysts were shown to be highly effective in promoting enantioselective Diels-Alder reactions through a distinct activation pathway.[6] These two landmark publications are widely credited with igniting the modern era of asymmetric organocatalysis.[1]

The Advent of Diarylprolinol Silyl Ethers

A further major advancement came in 2005 when the research groups of Karl Anker Jørgensen and Yujiro Hayashi independently developed diarylprolinol silyl ethers as highly efficient and versatile organocatalysts.[7][8][9][10] These catalysts, often referred to as Hayashi-Jørgensen catalysts, demonstrated superior activity and solubility in organic solvents compared to proline, enabling a broader range of asymmetric transformations with lower catalyst loadings.[7]

Core Mechanistic Principles: Enamine and Iminium Ion Catalysis

The remarkable efficacy of pyrrolidine-based catalysts stems from their ability to activate carbonyl compounds through two primary, distinct mechanistic pathways: enamine and iminium ion catalysis.

Enamine Catalysis: Activating the Nucleophile